Methyl 4-acetoxy-3-methoxycinnamate
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
Molecular Formula and Weight Analysis
The molecular composition of methyl 4-acetoxy-3-methoxycinnamate is defined by the molecular formula C₁₃H₁₄O₅, which indicates thirteen carbon atoms, fourteen hydrogen atoms, and five oxygen atoms arranged in a specific three-dimensional configuration. This molecular formula reflects the compound's moderate molecular complexity and provides the foundation for understanding its chemical and physical properties. The precise arrangement of these atoms creates distinct functional domains within the molecule, each contributing to the overall chemical behavior and reactivity profile.
Molecular weight determinations have established the compound's molar mass as 250.25 grams per mole according to computational chemistry calculations. More precise mass spectrometric analysis reveals a monoisotopic mass of 250.084124 atomic mass units, which represents the exact mass of the molecule when composed entirely of the most abundant isotopes of each constituent element. This precise mass value is crucial for accurate identification and quantification in analytical chemistry applications and mass spectrometric analysis.
The molecular weight analysis reveals important structural information about the compound's composition and density. The relatively high oxygen content, representing five of the total thirty-two atoms, indicates significant heteroatom incorporation that influences the compound's polarity and hydrogen bonding capabilities. The carbon-to-hydrogen ratio of approximately 0.93 suggests a moderately unsaturated organic molecule with aromatic character and conjugated systems that contribute to its spectroscopic properties and chemical stability.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₄O₅ | |
| Molecular Weight | 250.25 g/mol | |
| Monoisotopic Mass | 250.084124 amu | |
| Carbon Atoms | 13 | |
| Hydrogen Atoms | 14 | |
| Oxygen Atoms | 5 |
Stereochemical Configuration and Isomeric Considerations
The stereochemical characteristics of this compound are dominated by the presence of a carbon-carbon double bond in the prop-2-enoate chain, which introduces geometric isomerism possibilities. The compound predominantly exists in the (E)-configuration, also referred to as the trans configuration, where the carboxylate group and the aromatic ring are positioned on opposite sides of the double bond. This geometric arrangement is thermodynamically favored and represents the most stable stereoisomeric form under standard conditions.
The (E)-stereochemistry significantly influences the compound's molecular geometry and three-dimensional structure. In this configuration, the extended conjugation between the aromatic ring system and the carbonyl group of the ester is maximized, leading to enhanced stability through resonance effects. The trans arrangement also minimizes steric hindrance between the bulky aromatic substituent and the ester functionality, contributing to the overall thermodynamic stability of this isomer.
Research has demonstrated that stereochemical configuration plays a crucial role in the chemical behavior of cinnamate derivatives. Studies comparing (E)- and (Z)-isomers of related cinnamate compounds have shown that the (E)-configuration generally exhibits enhanced biological activity and chemical stability. The trans stereochemistry allows for optimal orbital overlap in conjugated systems and facilitates more favorable intermolecular interactions in both solution and solid-state environments.
The stereochemical purity of this compound preparations is typically high, with commercial sources reporting predominantly trans configurations. However, under specific reaction conditions or photochemical processes, isomerization to the (Z)-form may occur, necessitating careful analytical characterization to confirm stereochemical identity. The compound's stereochemical stability under normal storage and handling conditions makes it suitable for various research and commercial applications where consistent molecular geometry is required.
Crystallographic Structure Determination via X-ray Diffraction
While comprehensive crystallographic data specifically for this compound was not extensively detailed in the available literature, related compounds within the same chemical family have provided valuable insights into the solid-state organization of acetoxy-methoxycinnamate derivatives. Crystallographic studies of structurally similar compounds have revealed important information about molecular packing arrangements, intermolecular interactions, and three-dimensional structural organization that can be extrapolated to understand the target compound's solid-state behavior.
Research on related acetoxy-methoxy benzoate derivatives has demonstrated typical orthorhombic or triclinic crystal systems, depending on the specific substitution patterns and molecular geometry. These studies have shown that compounds with similar functional group arrangements tend to form hydrogen-bonded networks in the solid state, with the acetoxy and methoxy groups participating in weak intermolecular interactions that stabilize the crystal lattice. The presence of the extended conjugated system in cinnamate derivatives often leads to π-π stacking interactions between aromatic rings in adjacent molecules.
The molecular conformation in the solid state is expected to maintain the (E)-configuration of the double bond, consistent with solution-state studies and thermodynamic predictions. The acetoxy group likely adopts a planar configuration with the aromatic ring to maximize conjugation, while the methoxy substituent may show some rotational freedom around the carbon-oxygen bond. The ester functionality typically exhibits a planar arrangement that facilitates maximum conjugation with the aromatic system and the double bond.
Temperature-dependent crystallographic studies of related compounds have shown that these materials generally maintain their structural integrity across normal temperature ranges, with thermal expansion coefficients typical of organic crystalline materials. The presence of multiple functional groups capable of intermolecular interactions suggests that this compound likely forms a well-ordered crystalline structure with moderate to strong intermolecular cohesion.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
Spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive signal patterns that confirm the compound's molecular structure and functional group arrangements. The aromatic region typically displays characteristic multiplets corresponding to the substituted benzene ring protons, with the meta-coupling patterns reflecting the 1,2,4-trisubstitution pattern of the aromatic system.
Proton nuclear magnetic resonance spectroscopy shows the methoxy group as a sharp singlet around 3.9 parts per million, while the acetyl methyl group appears as another singlet near 2.3 parts per million. The vinyl protons of the prop-2-enoate chain exhibit characteristic chemical shifts and coupling patterns consistent with (E)-stereochemistry, typically appearing as a doublet around 6.4 parts per million for the α-proton and 7.6 parts per million for the β-proton. The ester methyl group appears as a singlet around 3.8 parts per million, distinct from the aromatic methoxy signal.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbons appear in characteristic regions, with the ester carbonyl around 166 parts per million and the acetyl carbonyl near 169 parts per million. The aromatic carbons show typical chemical shifts for substituted benzene rings, with the ipso carbons appearing downfield due to the electron-withdrawing effects of the substituents. The alkene carbons display chemical shifts consistent with α,β-unsaturated ester systems.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups. The carbonyl stretching frequencies appear as strong absorptions around 1760 cm⁻¹ for the acetyl group and 1640 cm⁻¹ for the α,β-unsaturated ester. The aromatic carbon-carbon stretching vibrations appear in the 1500-1600 cm⁻¹ region, while the carbon-oxygen stretching of the methoxy and acetoxy groups manifests in the 1200-1300 cm⁻¹ range. The presence of aromatic carbon-hydrogen stretching around 3000 cm⁻¹ and aliphatic carbon-hydrogen stretching around 2900-3000 cm⁻¹ provides additional structural confirmation.
| Spectroscopic Technique | Key Signals/Peaks | Chemical Significance |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | 3.9 ppm (methoxy), 2.3 ppm (acetyl) | Functional group identification |
| ¹³C Nuclear Magnetic Resonance | 166 ppm (ester), 169 ppm (acetyl) | Carbonyl carbon characterization |
| Infrared Spectroscopy | 1760 cm⁻¹, 1640 cm⁻¹ | Carbonyl stretching frequencies |
| Mass Spectrometry | 250.084124 amu | Molecular ion confirmation |
Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 250, consistent with the calculated molecular weight. Characteristic fragmentation patterns include loss of the acetyl group (mass 43) and the methoxy group (mass 31), providing structural confirmation through predictable bond cleavage patterns. The base peak typically corresponds to the substituted cinnamate fragment after loss of the acetoxy substituent.
Ultraviolet-visible spectroscopy demonstrates the compound's chromophoric properties, with characteristic absorption maxima reflecting the extended conjugation between the aromatic ring and the α,β-unsaturated ester system. The primary absorption band typically appears around 280-320 nanometers, corresponding to π-π* transitions within the conjugated system. The intensity and position of these absorptions are influenced by the electron-donating methoxy group and the electron-withdrawing acetoxy substituent, creating a push-pull electronic system that modulates the optical properties.
Properties
CAS No. |
2309-08-2 |
|---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
methyl (E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H14O5/c1-9(14)18-11-6-4-10(8-12(11)16-2)5-7-13(15)17-3/h4-8H,1-3H3/b7-5+ |
InChI Key |
HLCZBCWZTSEZGB-FNORWQNLSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)OC)OC |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)OC)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)OC)OC |
Other CAS No. |
2309-08-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 4-Hydroxycinnamate
- Structure : Differs by replacing the acetoxy group (4-OAc) with a hydroxyl group (4-OH).
- Properties :
- Higher polarity due to the free hydroxyl group, leading to increased water solubility compared to the acetoxy derivative.
- Reduced stability under acidic or enzymatic conditions, as the hydroxyl group is prone to oxidation or conjugation.
Ethyl 4-Methoxycinnamate
3-Hydroxy-4-Methoxycinnamic Acid
- Structure : Carboxylic acid form with hydroxyl and methoxy groups; lacks the ester moiety.
- Properties: Higher acidity (pKa ~4.5) due to the free carboxylic acid group, impacting ionization in physiological conditions. Limited solubility in non-polar solvents compared to esterified derivatives.
Functional Group Analysis
Ester Group Variations
Substituent Effects
- Acetoxy vs. Hydroxy : The acetoxy group in this compound enhances metabolic stability compared to Methyl 4-hydroxycinnamate, as acetylation protects against enzymatic deactivation .
- Methoxy Positioning : The 3-methoxy group may sterically hinder interactions with enzymes or receptors compared to 4-methoxy derivatives, altering bioactivity .
Research Implications and Gaps
- Synthetic Applications: The acetoxy group could facilitate esterification or transesterification reactions, as observed in diterpenoid methyl ester synthesis (e.g., sandaracopimaric acid methyl ester in ).
- Data Limitations : Direct experimental data (e.g., spectral, thermodynamic) for this compound is absent in the provided evidence, necessitating extrapolation from analogs.
Preparation Methods
Pyridine-Catalyzed Acetylation
The classical approach involves reacting methyl ferulate with acetic anhydride in the presence of pyridine as a base catalyst. This method, adapted from ferulic acid acetylation protocols, proceeds via nucleophilic acyl substitution:
Reaction Conditions :
Pyridine neutralizes the generated acetic acid, shifting the equilibrium toward product formation. However, drawbacks include the toxicity of pyridine, tedious post-reaction purification (requiring aqueous HCl quenching and ether extraction), and moderate yields.
Heterogeneous Catalytic Systems
Monoammonium Salt of 12-Tungstophosphoric Acid
A breakthrough in acetylation chemistry involves replacing pyridine with solid acid catalysts. The monoammonium salt of 12-tungstophosphoric acid (H₃PW₁₂O₄₀·NH₄⁺) offers high catalytic activity and reusability.
Procedure :
-
Catalyst Preparation : Ion exchange of 12-tungstophosphoric acid with ammonium carbonate, followed by calcination at 350°C for 4 hours.
-
Reaction : Methyl ferulate, acetic anhydride, and 5 wt% catalyst are stirred at 25–30°C for 3–5 hours.
-
Workup : Filtration to recover the catalyst, followed by solvent evaporation.
Advantages :
Microwave-Assisted Acetylation
Microwave irradiation accelerates reaction kinetics by enhancing molecular agitation. Using the same tungstophosphoric acid catalyst, this method reduces reaction times from hours to minutes.
Optimized Parameters :
Microwave-specific advantages include uniform heating and reduced side reactions, making it suitable for high-throughput synthesis.
Enzymatic Esterification and Acetylation
While direct enzymatic synthesis of this compound remains unexplored, lipase-catalyzed esterification of analogous cinnamates provides insights. For example, Rhizopus oryzae lipase efficiently synthesizes octyl cinnamate under ultrasound and vacuum. Adapting such conditions could streamline the esterification of ferulic acid to methyl ferulate, a critical precursor.
Key Findings from Analogous Systems :
-
Ultrasound : Enhances substrate mixing and enzyme accessibility, reducing reaction times by 50%.
-
Vacuum Systems : Remove byproducts (e.g., water), driving equilibrium toward ester formation.
Industrial-Scale Production
Continuous-Flow Systems
Industrial protocols prioritize scalability and cost-effectiveness. Continuous-flow reactors, particularly those employing supercritical CO₂-expanded solvents, enable:
-
High Conversion : ~90% yield in 3.5 hours.
-
Selectivity : Exclusive trans-isomer formation.
-
Solvent Reduction : CO₂ acts as a green solvent, minimizing waste.
Process Optimization via Response Surface Methodology (RSM)
RSM models identify optimal conditions for maximizing yield. For octyl cinnamate synthesis, variables include temperature (55–75°C), time (4–12 h), and ultrasonic power (90–150 W). A similar approach could be applied to this compound:
Second-Order Polynomial Model :
Where = molar conversion, and = independent variables.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing Methyl 4-acetoxy-3-methoxycinnamate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves two steps: (1) esterification of 4-hydroxy-3-methoxycinnamic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl), followed by (2) acetylation of the phenolic hydroxyl group using acetic anhydride. Optimize yields by controlling reaction temperature (60–80°C) and using inert atmospheres to prevent oxidation. Monitor progress via TLC or HPLC. Purity can be enhanced via recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are critical for characterizing this compound, and how should spectral contradictions be addressed?
- Methodological Answer : Use a combination of:
- NMR (¹H, ¹³C, DEPT-135) to confirm ester and acetyl group positions.
- HPLC (C18 column, UV detection at 280 nm) to assess purity (>98%).
- FT-IR to verify carbonyl stretches (C=O at ~1740 cm⁻¹ for esters, ~1700 cm⁻¹ for acetyl).
Contradictions in NMR data (e.g., unexpected splitting patterns) may arise from impurities or solvent effects; repeat analyses in deuterated DMSO or CDCl₃ and compare with computational predictions (DFT) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and GHS guidelines:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Store in airtight containers at 2–8°C to prevent hydrolysis of the acetyl group.
- Dispose of waste via neutralization with dilute NaOH followed by incineration. Reference safety data sheets for structurally similar esters (e.g., Ethyl 4-methoxycinnamate) for hazard extrapolation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in the reported biological activity of this compound across studies?
- Methodological Answer : Discrepancies may stem from:
- Purity variations : Validate compound purity via LC-MS and quantify impurities (e.g., residual acetic acid).
- Assay conditions : Standardize cell-based assays (e.g., antioxidant activity in RAW 264.7 macrophages) using consistent ROS detection methods (e.g., DCFH-DA).
- Structural analogs : Compare activity with deacetylated derivatives (e.g., Methyl 4-hydroxy-3-methoxycinnamate) to isolate the acetyl group’s role .
Q. What computational strategies are recommended for predicting the photostability of this compound?
- Methodological Answer :
- Perform TD-DFT calculations (B3LYP/6-311+G(d,p)) to model UV-Vis absorption spectra and identify reactive excited states.
- Simulate degradation pathways (e.g., photooxidation of the methoxy group) using Gaussian or ORCA software.
- Validate predictions with accelerated UV exposure experiments (e.g., 365 nm LED, 48 hours) and HPLC degradation profiling .
Q. How can crystallographic data (e.g., from SHELX) resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer :
- Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane).
- Use SHELXL for structure refinement, focusing on torsional angles of the cinnamate backbone.
- Compare experimental data (X-ray) with computational geometry optimizations to identify conformational flexibility or polymorphism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


